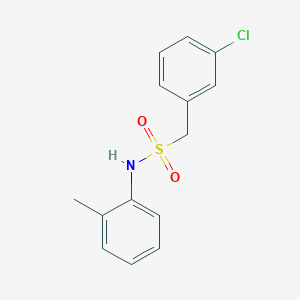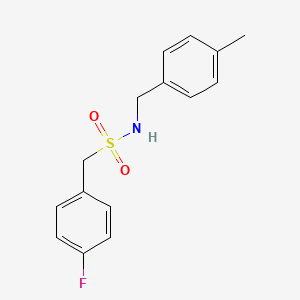
1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide
Overview
Description
1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide, also known as MRS1845, is a selective antagonist of the P2Y14 receptor. This receptor is a member of the G protein-coupled receptor family and is predominantly expressed in immune cells. MRS1845 has been extensively studied for its potential use in treating immune-related diseases, such as inflammation, autoimmune disorders, and cancer.
Mechanism of Action
1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide selectively binds to the P2Y14 receptor, blocking the activation of downstream signaling pathways. This receptor is involved in the regulation of immune cell migration and cytokine production. By inhibiting the activation of this receptor, this compound can reduce inflammation and immune cell infiltration in affected tissues.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. It also inhibits the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. This compound has been found to have a low toxicity profile in vitro and in vivo, suggesting its potential use in clinical settings.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide in lab experiments is its selectivity for the P2Y14 receptor. This allows for precise modulation of immune cell function without affecting other signaling pathways. However, the limited availability and high cost of this compound can be a limitation for some research groups.
Future Directions
Future research on 1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide could focus on its potential use in treating other immune-related diseases, such as rheumatoid arthritis and multiple sclerosis. The development of more efficient synthesis methods could also improve the availability and affordability of this compound for research purposes. Additionally, further studies on the mechanism of action of this compound could provide insight into the regulation of immune cell function and the development of novel therapies for immune-related diseases.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide has been extensively studied for its potential use in treating immune-related diseases. In a study conducted on mice, this compound was found to significantly reduce the severity of colitis, an inflammatory bowel disease. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential use in cancer therapy.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-5-2-3-8-14(11)16-19(17,18)10-12-6-4-7-13(15)9-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKAMBMHGORQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide](/img/structure/B4429411.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429415.png)
![4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine](/img/structure/B4429418.png)
![1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429423.png)

![1,6,7-trimethyl-8-(4-methylphenyl)-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429439.png)
![N-benzyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4429440.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4429470.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4429481.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(2-methylphenyl)urea](/img/structure/B4429503.png)
![ethyl 4-[(4-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4429505.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4429513.png)
![1-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429514.png)